

# Desidustat Demonstrates Non-Inferiority to Darbepoetin Alfa in Managing Renal Anemia

Author: BenchChem Technical Support Team. Date: December 2025



New Delhi, India - Recent Phase 3 clinical trial data indicates that **Desidustat**, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is non-inferior to the injectable erythropoiesis-stimulating agent (ESA) Darbepoetin alfa for the treatment of anemia in patients with chronic kidney disease (CKD). These findings position **Desidustat** as a promising oral alternative for managing renal anemia, offering improved convenience for patients.

**Desidustat** stimulates the body's natural production of erythropoietin by mimicking the physiological response to hypoxia, leading to the production of red blood cells.[1][2] This mechanism of action differs from that of Darbepoetin alfa, a recombinant human erythropoietin, which directly stimulates erythroid progenitor cells in the bone marrow.[3][4][5][6]

## **Efficacy in Clinical Trials**

Two pivotal Phase 3 studies, DREAM-ND (for non-dialysis-dependent CKD patients) and DREAM-D (for dialysis-dependent CKD patients), have demonstrated the non-inferiority of **Desidustat** compared to ESAs.

In the DREAM-ND study, 588 patients with non-dialysis-dependent CKD and anemia were randomized to receive either oral **Desidustat** (100 mg thrice a week) or subcutaneous Darbepoetin alfa (0.75 µg/kg every two weeks) for 24 weeks.[7][8] The primary endpoint, the mean change in hemoglobin (Hb) from baseline to weeks 16-24, was 1.95 g/dL for **Desidustat** and 1.83 g/dL for Darbepoetin alfa, meeting the pre-specified non-inferiority margin of -0.75 g/dL.[8] Notably, a significantly higher percentage of patients in the **Desidustat** group achieved a hemoglobin response (77.78%) compared to the Darbepoetin alfa group (68.48%).[8]



Similarly, the DREAM-D study, which enrolled 392 dialysis-dependent CKD patients, compared oral **Desidustat** with intravenous Epoetin alfa.[9][10][11] The results also confirmed the non-inferiority of **Desidustat**, with a mean change in hemoglobin of 0.95 g/dL from baseline to weeks 16-24, compared to 0.80 g/dL for Epoetin alfa.[12][13] The proportion of hemoglobin responders was also significantly higher in the **Desidustat** group (59.22%) versus the Epoetin alfa group (48.37%).[12][13]

**Comparative Efficacy Data** 

| Endpoint                                                      | DREAM-ND (Non-Dialysis) | DREAM-D (Dialysis) |
|---------------------------------------------------------------|-------------------------|--------------------|
| Desidustat                                                    | Darbepoetin alfa        |                    |
| Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | 1.95                    | 1.83               |
| Difference in Mean Change<br>(95% CI)                         | 0.11 (-0.12, 0.34)      |                    |
| Hemoglobin Responders (%)                                     | 77.78%                  | 68.48%             |
| Statistical Significance (p-value for Responders)             | p = 0.0181              |                    |

## Safety and Tolerability Profile

Across the clinical trials, **Desidustat** was generally well-tolerated, with a safety profile comparable to that of ESAs.[12][13] In the DREAM-ND study, the incidence of treatment-emergent adverse events was similar between the two groups. Notably, hypertension, a common side effect of ESAs, was reported in a smaller percentage of patients in the **Desidustat** group (1.70%) compared to the Darbepoetin alfa group (5.78%).[13] Furthermore, **Desidustat** demonstrated a statistically significant reduction in hepcidin and low-density lipoprotein levels, with no significant change in vascular endothelial growth factor (VEGF) levels.[8]

## **Experimental Protocols**







DREAM-ND Study: This was a Phase 3, multicenter, open-label, randomized, active-control study. A total of 588 non-dialysis-dependent CKD patients with baseline hemoglobin between 7.0 and 10.0 g/dL were randomized 1:1 to receive either oral **Desidustat** 100 mg thrice weekly or subcutaneous Darbepoetin alfa  $0.75 \mu g/kg$  every two weeks for 24 weeks.[7][8] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24. [8]

DREAM-D Study: This Phase 3, multicenter, open-label, randomized, active-controlled study enrolled 392 dialysis-dependent CKD patients with baseline hemoglobin between 8.0 and 11.0 g/dL.[9][10][11] Patients were randomized 1:1 to receive either oral **Desidustat** thrice weekly or intravenous Epoetin alfa for 24 weeks, with the goal of maintaining a hemoglobin level of 10-12 g/dL.[10][11] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24.[11]

## Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of **Desidustat** and Darbepoetin alfa are illustrated in the following diagrams:





#### Click to download full resolution via product page

Caption: Mechanism of Action of **Desidustat**.



Click to download full resolution via product page

Caption: Mechanism of Action of Darbepoetin alfa.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What is the mechanism of Desidustat? [synapse.patsnap.com]
- 2. What is Desidustat used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Darbepoetin alfa? [synapse.patsnap.com]
- 5. Darbepoetin-alfa Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Darbepoetin Alfa PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Desidustat in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. karger.com [karger.com]
- 11. Desidustat in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- To cite this document: BenchChem. [Desidustat Demonstrates Non-Inferiority to Darbepoetin Alfa in Managing Renal Anemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607068#validating-the-non-inferiority-of-desidustat-to-darbepoetin-alfa-in-renal-anemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com